molecular formula C10H18N2O B12995650 2-Cyano-N-(heptan-2-yl)acetamide

2-Cyano-N-(heptan-2-yl)acetamide

Cat. No.: B12995650
M. Wt: 182.26 g/mol
InChI Key: URVDCVMOZHWTGA-UHFFFAOYSA-N
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Description

2-Cyano-N-(heptan-2-yl)acetamide is a chemical compound with the molecular formula C10H18N2O. It is part of the cyanoacetamide family, which is known for its versatility in organic synthesis and its potential biological activities. The compound features a cyano group (-CN) and an acetamide group (-CONH2) attached to a heptane chain, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(heptan-2-yl)acetamide typically involves the reaction of heptan-2-amine with cyanoacetic acid or its esters. One common method is the direct treatment of heptan-2-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Solvent-free methods, such as stirring the reactants without a solvent at elevated temperatures, are also used to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(heptan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, triethylamine

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Palladium catalysts for specific carbonylation reactions

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which are valuable in medicinal chemistry and material science .

Scientific Research Applications

2-Cyano-N-(heptan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(heptan-2-yl)acetamide and its derivatives involves interactions with various molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(heptan-2-yl)acetamide is unique due to its heptane chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized heterocyclic compounds and for exploring new biological activities .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-cyano-N-heptan-2-ylacetamide

InChI

InChI=1S/C10H18N2O/c1-3-4-5-6-9(2)12-10(13)7-8-11/h9H,3-7H2,1-2H3,(H,12,13)

InChI Key

URVDCVMOZHWTGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CC#N

Origin of Product

United States

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